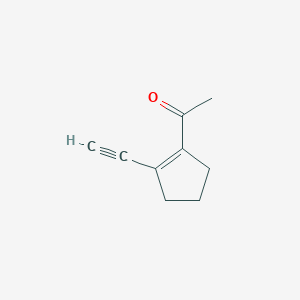![molecular formula C28H60N2O6S B13781586 Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate (salt) CAS No. 68443-92-5](/img/structure/B13781586.png)
Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate (salt) is a complex organic compound that belongs to the class of quaternary ammonium salts. These compounds are known for their surfactant properties and are widely used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the quaternization of a tertiary amine with an alkylating agent. The reaction conditions often include:
Reactants: Tertiary amine, alkylating agent (e.g., ethyl sulfate)
Solvent: Organic solvents like ethanol or methanol
Temperature: Moderate temperatures (50-70°C)
Catalysts: Sometimes, catalysts like sodium hydroxide are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: High-purity tertiary amines and alkylating agents
Reaction Vessels: Stainless steel reactors with temperature and pressure control
Purification: Techniques like distillation and crystallization to obtain the pure product
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxides or other derivatives
Reduction: Reaction with reducing agents to break down into simpler compounds
Substitution: Nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a surfactant and emulsifying agent in various reactions and formulations.
Biology
In biological research, it may be used in cell culture media and as a component in biochemical assays.
Medicine
In medicine, it could be explored for its potential antimicrobial properties and as a drug delivery agent.
Industry
Industrially, it is used in the formulation of detergents, fabric softeners, and personal care products.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with cell membranes and proteins. The quaternary ammonium group can disrupt lipid bilayers, leading to cell lysis. It may also interact with proteins, altering their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
- Cetyltrimethylammonium bromide
- Benzalkonium chloride
- Dodecyltrimethylammonium chloride
Uniqueness
Compared to similar compounds, Ethanaminium, N,N-diethyl-N-(2-hydroxyethyl)-2-[(1-oxooctadecyl)amino]-, ethyl sulfate (salt) may offer unique properties such as enhanced solubility, specific antimicrobial activity, or improved stability in various formulations.
Propiedades
Número CAS |
68443-92-5 |
|---|---|
Fórmula molecular |
C28H60N2O6S |
Peso molecular |
552.9 g/mol |
Nombre IUPAC |
diethyl-(2-hydroxyethyl)-[2-(octadecanoylamino)ethyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C26H54N2O2.C2H6O4S/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26(30)27-22-23-28(5-2,6-3)24-25-29;1-2-6-7(3,4)5/h29H,4-25H2,1-3H3;2H2,1H3,(H,3,4,5) |
Clave InChI |
STDNLQPRAPEPQC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NCC[N+](CC)(CC)CCO.CCOS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


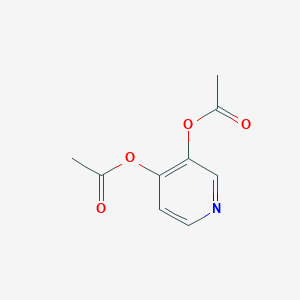
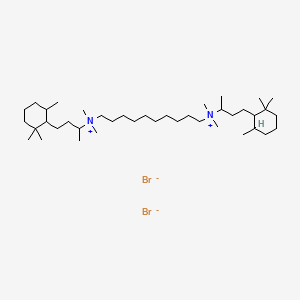
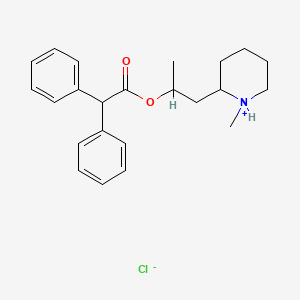
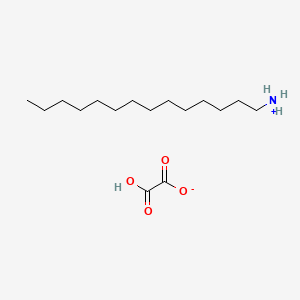
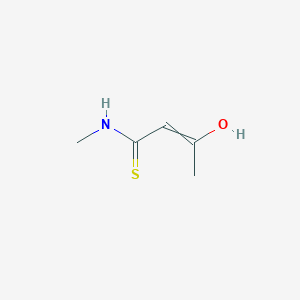
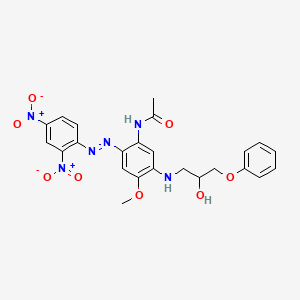
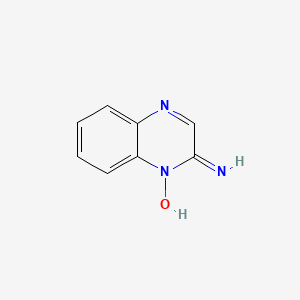
![6H-Pyrrolo[2,3-g]quinoxaline](/img/structure/B13781532.png)

![4-chloro-N-[3-(hydrazinecarbonyl)pyrazin-2-yl]benzamide](/img/structure/B13781541.png)
